molecular formula C7H5ClF3NO B1403417 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride CAS No. 1588441-22-8

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride

Cat. No. B1403417
M. Wt: 211.57 g/mol
InChI Key: YXKRBYFNNXDHAY-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 1588441-22-8 . It has a molecular weight of 211.57 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one hydrochloride .


Molecular Structure Analysis

The InChI code for “2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride” is 1S/C7H4F3NO.ClH/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h1-4H;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be sealed in dry, at room temperature .

Scientific Research Applications

Chemical Synthesis

  • Synthesis of Phosphorus Compounds : A practical route for synthesizing phosphorus compounds containing trifluoromethyl groups involves one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of NH-acid like 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone. This method simplifies the preparation of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).

Biochemical Applications

  • Fluoro‐Boron Complexes as Biocides : The synthesis and biological properties of difluoroboron(III) compounds, using ligands prepared by condensation with compounds like 1-(pyridin-2-yl)ethanone, have shown potential as fungicides and bactericides. These complexes demonstrate significant growth inhibiting potential against various pathogens (Saxena & Singh, 1994).

Antimicrobial Research

  • Synthesis and Antimicrobial Activity : Compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, synthesized from 2-(pyridine-2-ylamino)acetohydrazide, have shown significant antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Material Science and Fluorescence Studies

  • Environmental Fluorophore-Based Nicotinonitriles : Through multicomponent domino reactions, nicotinonitriles incorporating pyrene and fluorene moieties have been synthesized. These compounds, with strong blue-green fluorescence emission, are promising for various applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).

Agricultural and Plant Research

  • Antifungal and Plant Growth Activities : The synthesis of 1H-1,2,4-triazole derivatives containing pyridine moiety has shown that these compounds possess antifungal and plant growth regulatory activities, which can be significant in agricultural research (Liu, Tao, Dai, Jin, & Fang, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-3-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO.ClH/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKRBYFNNXDHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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